molecular formula C8H9F3N2O B13903254 (2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13903254
M. Wt: 206.16 g/mol
InChI Key: GVLHKELVSURRIH-ZETCQYMHSA-N
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Description

(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a compound that features a trifluoromethyl group, an aminopyridine moiety, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminopyridine and a trifluoromethyl-containing precursor.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aminopyridine moiety can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the aminopyridine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The combination of the aminopyridine moiety and the secondary alcohol also contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

(2S)-3-(4-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7(14)3-5-4-13-2-1-6(5)12/h1-2,4,7,14H,3H2,(H2,12,13)/t7-/m0/s1

InChI Key

GVLHKELVSURRIH-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC(=C1N)C[C@@H](C(F)(F)F)O

Canonical SMILES

C1=CN=CC(=C1N)CC(C(F)(F)F)O

Origin of Product

United States

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